
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide (abbreviated as AEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEP is a pyrazole derivative that has been synthesized using various methods.
科学研究应用
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have herbicidal activity against certain weed species. In materials science, 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been studied for its potential as a corrosion inhibitor for metals.
作用机制
The mechanism of action of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspases. Its herbicidal activity may be due to its ability to inhibit the activity of certain enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Physiologically, it has been shown to reduce pain and inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain weed species.
实验室实验的优点和局限性
One advantage of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide is its potential as a multi-functional compound with applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its applications. Another limitation is the potential toxicity of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide, which requires careful handling and testing.
未来方向
There are several future directions for the study of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action to optimize its applications in medicine, agriculture, and materials science. Another direction is to study its potential toxicity and safety for human and environmental health. Additionally, further studies on the synthesis and purification of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide may lead to improved yields and purity. Finally, the development of new derivatives of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide may lead to compounds with even greater potential for various applications.
合成方法
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate followed by cyclization with ethyl chloroformate. Another method involves the reaction of 2-ethylphenylhydrazine with ethyl pyruvate followed by cyclization with triethyl orthoformate. The purity and yield of 5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide can be improved by recrystallization using solvents such as ethanol or methanol.
属性
IUPAC Name |
5-amino-1-ethyl-N-(2-ethylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-10-7-5-6-8-11(10)16-14(19)12-9-13(15)18(4-2)17-12/h5-9H,3-4,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDRIFPVRLMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=C2)N)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(2-ethylphenyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

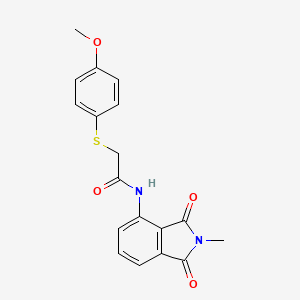

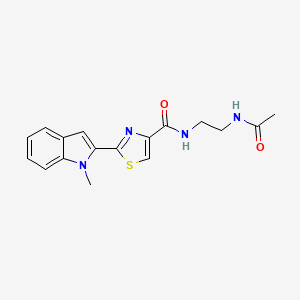
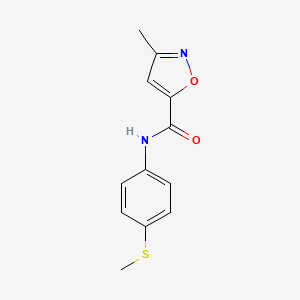
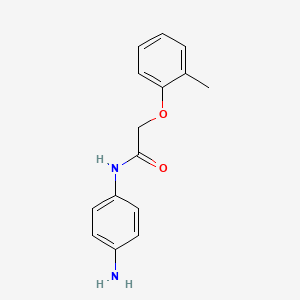
![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
![6-(2,5-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2948378.png)
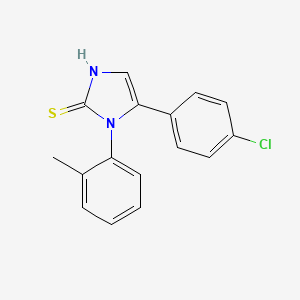
![4-tert-butyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2948380.png)
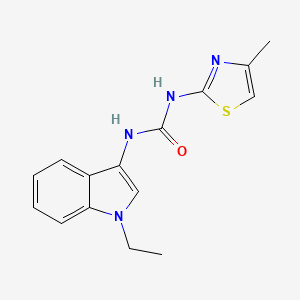
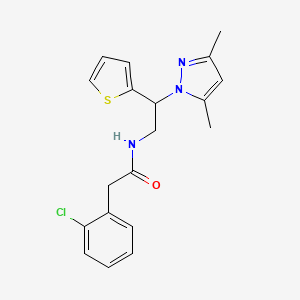
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone](/img/structure/B2948387.png)
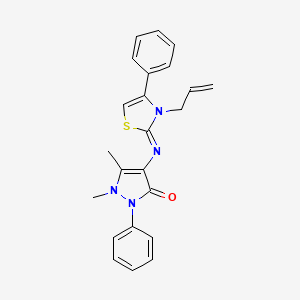
![N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2948391.png)